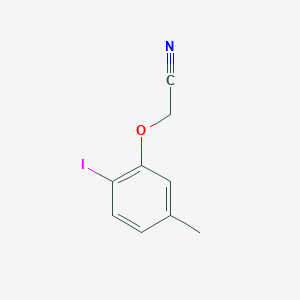
2-(2-Iodo-5-methylphenoxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodo-5-methylphenoxy)acetonitrile is a specialized chemical compound with the molecular formula C9H8INO and a molecular weight of 273.07 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a phenoxy group attached to an acetonitrile moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-5-methylphenoxy)acetonitrile typically involves the reaction of 2-iodo-5-methylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Iodo-5-methylphenoxy)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different functional groups replacing the iodine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives .
Applications De Recherche Scientifique
2-(2-Iodo-5-methylphenoxy)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in biochemical studies to investigate the effects of halogenated phenoxy compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Iodo-5-methylphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-5-methylphenoxy)acetonitrile
- 2-(2-Chloro-5-methylphenoxy)acetonitrile
- 2-(2-Fluoro-5-methylphenoxy)acetonitrile
Comparison
Compared to its analogs, 2-(2-Iodo-5-methylphenoxy)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity patterns. This uniqueness makes it particularly valuable in specific research and industrial applications .
Propriétés
Formule moléculaire |
C9H8INO |
|---|---|
Poids moléculaire |
273.07 g/mol |
Nom IUPAC |
2-(2-iodo-5-methylphenoxy)acetonitrile |
InChI |
InChI=1S/C9H8INO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,5H2,1H3 |
Clé InChI |
NLWMYWUEBBBHBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)I)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
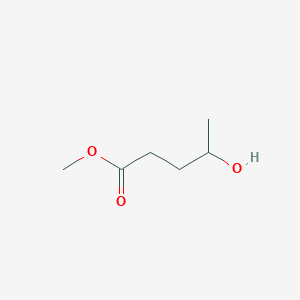
![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)
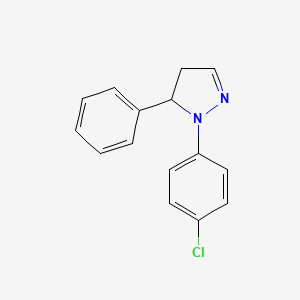



![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)

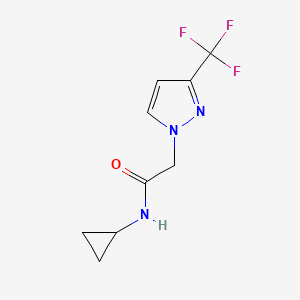
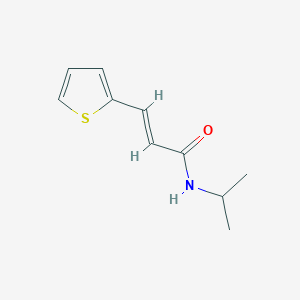
![2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14915768.png)
